molecular formula H6HgN2+2 B1243460 diamminemercury(II)

diamminemercury(II)

Cat. No.: B1243460
M. Wt: 234.65 g/mol
InChI Key: GWMSFRRMDITVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diamminemercury(II), a coordination complex with the general formula [Hg(NH₃)₂]²⁺, consists of a central mercury(II) ion bonded to two ammonia ligands. This compound is part of a broader class of mercury(II) coordination complexes characterized by their linear or distorted geometries, depending on the ligand arrangement and coordination number. These complexes are often synthesized via reactions between mercury(II) salts and ammonia or amine ligands under controlled conditions.

Properties

Molecular Formula

H6HgN2+2

Molecular Weight

234.65 g/mol

IUPAC Name

azane;mercury(2+)

InChI

InChI=1S/Hg.2H3N/h;2*1H3/q+2;;

InChI Key

GWMSFRRMDITVNA-UHFFFAOYSA-N

Canonical SMILES

N.N.[Hg+2]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Coordination Properties

Table 1: Structural Comparison of Mercury(II) Compounds

Compound Chemical Formula Coordination Number Geometry Key Structural Features
Diamminemercury(II) [Hg(NH₃)₂]²⁺ 2–4* Linear/Tetrahedral Hg–N bonds (~2.0–2.3 Å); ligand-dependent distortion
Mercury(II) chloride HgCl₂ 2 Linear Hg–Cl bonds (~2.25 Å); highly ionic
Mercury(II) iodide HgI₂ 2 Linear Hg–I bonds (~2.6 Å); covalent character
[HgBr₄]²⁻ (dinuclear) C₂₆H₃₀N₁₀Hg₂Br₄ 4 Tetrahedral Bridging Br ligands; Hg–Br bonds (~2.7 Å)
Mercury(II) oxide HgO 2 Linear Hg–O bonds (~2.0 Å); chain-like structure

*Coordination number varies with solvent or counterion.

  • Diamminemercury(II) vs. Halide Complexes : Unlike linear HgCl₂ or HgI₂, diamminemercury(II) can adopt higher coordination numbers (e.g., tetrahedral) when additional ligands (e.g., Cl⁻, Br⁻) are present, as seen in dinuclear complexes .
  • Ligand Influence: Nitrogen-donor ligands (e.g., ammonia, amines) induce greater structural flexibility compared to rigid halide or oxide ligands .

Chemical Reactivity and Stability

  • Stability Constants : Mercury(II) complexes with soft ligands (e.g., S, Se) exhibit higher stability than those with hard ligands (e.g., O, N). Diamminemercury(II) is less stable than HgS (log β = 52) but more stable than HgO (log β = 25.4) .
  • Redox Behavior : Hg(II) complexes are generally resistant to reduction, but diamminemercury(II) may disproportionate under acidic conditions, releasing Hg⁰ and NH₄⁺ .

Toxicity and Environmental Impact

  • Acute Toxicity : HgCl₂ (LD₅₀ = 1–5 mg/kg, oral) is more toxic than diamminemercury(II) due to higher bioavailability .
  • Environmental Persistence: All Hg(II) compounds bioaccumulate, but organomercury species (e.g., methylmercury) pose greater ecological risks .

Research Findings

  • Isomerism : Mercury(II) complexes exhibit geometric isomerism (e.g., cis/trans in [Hg(NH₃)₂Cl₂]), influencing reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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